

A Comparative Analysis of the Toxicological Profiles of Fenhexamid and Its Metabolites

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Compound of Interest

Compound Name: *Fenhexamid-1-pentanoic acid*

Cat. No.: *B2821420*

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This guide provides a comprehensive comparison of the toxicity of the fungicide Fenhexamid and its primary metabolites. The information is compiled from various toxicological studies and regulatory assessments to support research and development in the field of agrochemicals and environmental science. While extensive data is available for the parent compound, Fenhexamid, publicly accessible quantitative toxicity data for its metabolites remains limited.

Summary of Toxicological Data

Fenhexamid generally exhibits low acute toxicity. The primary metabolic pathways involve hydroxylation and glucuronidation. The main metabolites identified in toxicological studies are 4-hydroxy-fenhexamid and the glucuronide conjugate of Fenhexamid.

Table 1: Acute Toxicity of Fenhexamid

Route of Exposure	Toxicity Category	Endpoint (Rat, unless otherwise specified)	Reference
Oral	IV	LD50 > 5,000 mg/kg	[1][2]
Dermal	IV	LD50 > 5,000 mg/kg	[2]
Inhalation	IV	LC50 > 5.06 mg/L	[2]
Eye Irritation	IV	Not an irritant (Rabbit)	[1]
Skin Irritation	IV	Not an irritant (Rabbit)	[1]
Skin Sensitization	-	Not a sensitizer (Guinea Pig)	[1]

Table 2: Toxicity of Fenhexamid Metabolites

Metabolite	Organism	Endpoint	Result	Reference
Unspecified Photoproduct	Oncorhynchus mykiss (Rainbow Trout)	Acute Toxicity	No lethal effect at 100 mg/L	[3]

Note: There is a significant lack of publicly available quantitative toxicity data (e.g., LD50, EC50) for the primary metabolites of Fenhexamid (4-hydroxy-fenhexamid and its glucuronide conjugates). Regulatory assessments by agencies such as the U.S. EPA have concluded that Fenhexamid does not appear to produce metabolites that are more toxic than the parent compound.[2][4]

Experimental Protocols

The following outlines a general experimental workflow for assessing and comparing the toxicity of a parent compound like Fenhexamid and its metabolites, based on established OECD guidelines for the testing of chemicals.[1]

Test Substance Preparation and Characterization

- Parent Compound and Metabolites: Obtain analytical standards of Fenhexamid and its primary metabolites (e.g., 4-hydroxy-fenhexamid, Fenhexamid-glucuronide).
- Characterization: Confirm the identity and purity of all test substances using appropriate analytical methods (e.g., HPLC, LC-MS/MS, NMR).
- Formulation: Prepare stock solutions and serial dilutions in a suitable vehicle (e.g., distilled water, saline, corn oil) depending on the route of administration and the physicochemical properties of the compounds.

Acute Toxicity Testing (based on OECD Test Guidelines 420, 402, 403)

- Oral Toxicity (LD50):
 - Test System: Typically, female rats are used.
 - Procedure: Administer the test substance by gavage at various dose levels to different groups of animals. A control group receives the vehicle only.
 - Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
 - Endpoint: Calculate the median lethal dose (LD50) with confidence intervals.
- Dermal Toxicity (LD50):
 - Test System: Rats, rabbits, or guinea pigs.
 - Procedure: Apply the test substance to a shaved area of the skin.
 - Observation: Observe for signs of local and systemic toxicity and mortality over 14 days.
 - Endpoint: Determine the dermal LD50.
- Inhalation Toxicity (LC50):
 - Test System: Rats.

- Procedure: Expose animals to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified duration (typically 4 hours).
- Observation: Monitor for signs of toxicity and mortality during and after exposure.
- Endpoint: Calculate the median lethal concentration (LC50).

In Vitro Cytotoxicity Assays

- Cell Lines: Utilize relevant cell lines (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity, MCF-7 for endocrine disruption potential).
- Procedure: Expose cells to a range of concentrations of Fenhexamid and its metabolites.
- Endpoints:
 - Cell Viability: Measure using assays such as MTT, MTS, or neutral red uptake.
 - Apoptosis/Necrosis: Assess using techniques like flow cytometry with Annexin V/Propidium Iodide staining.
 - Genotoxicity: Evaluate DNA damage using the Comet assay or Micronucleus test.

Ecotoxicity Testing (based on OECD Test Guidelines 202, 203, 201)

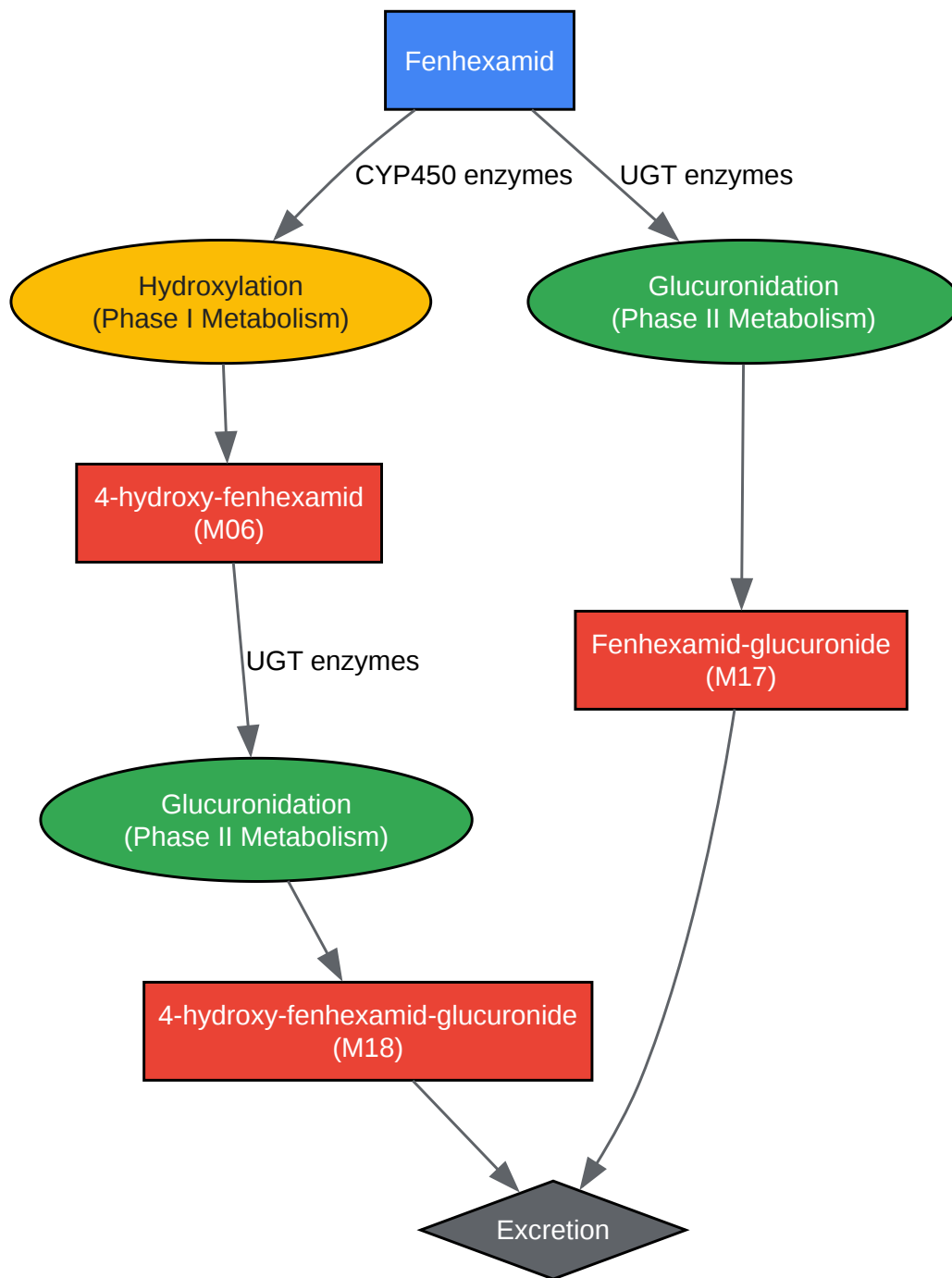
- Aquatic Invertebrates (e.g., *Daphnia magna*):
 - Procedure: Expose organisms to various concentrations of the test substances in water.
 - Endpoint: Determine the concentration that causes immobilization in 50% of the population (EC50) after 48 hours.
- Fish (e.g., Rainbow Trout, Zebrafish):
 - Procedure: Expose fish to a range of concentrations in a semi-static or flow-through system.

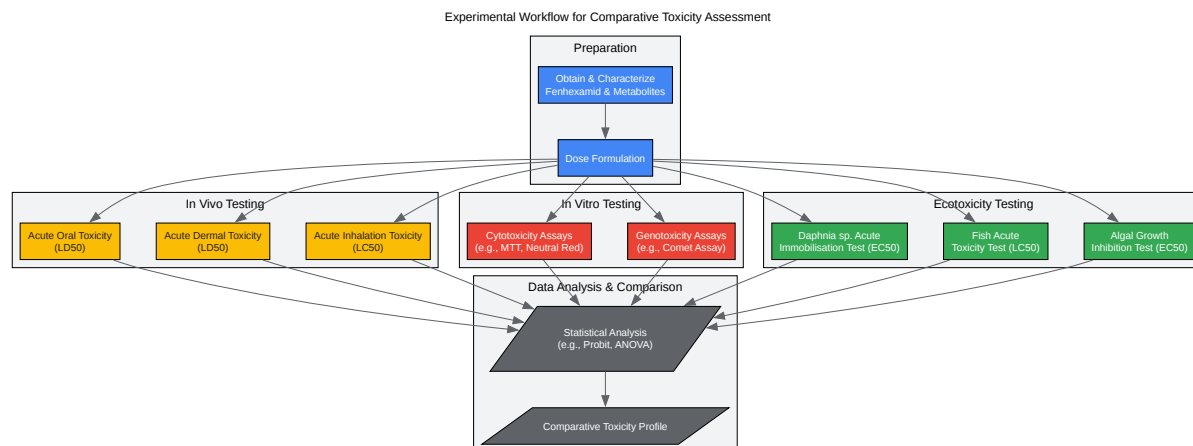
- Endpoint: Determine the concentration that is lethal to 50% of the fish (LC50) over a 96-hour period.
- Algae (e.g., *Raphidocelis subcapitata*):
 - Procedure: Expose algal cultures to the test substances.
 - Endpoint: Measure the inhibition of growth over a 72-hour period to determine the EC50.

Visualizations

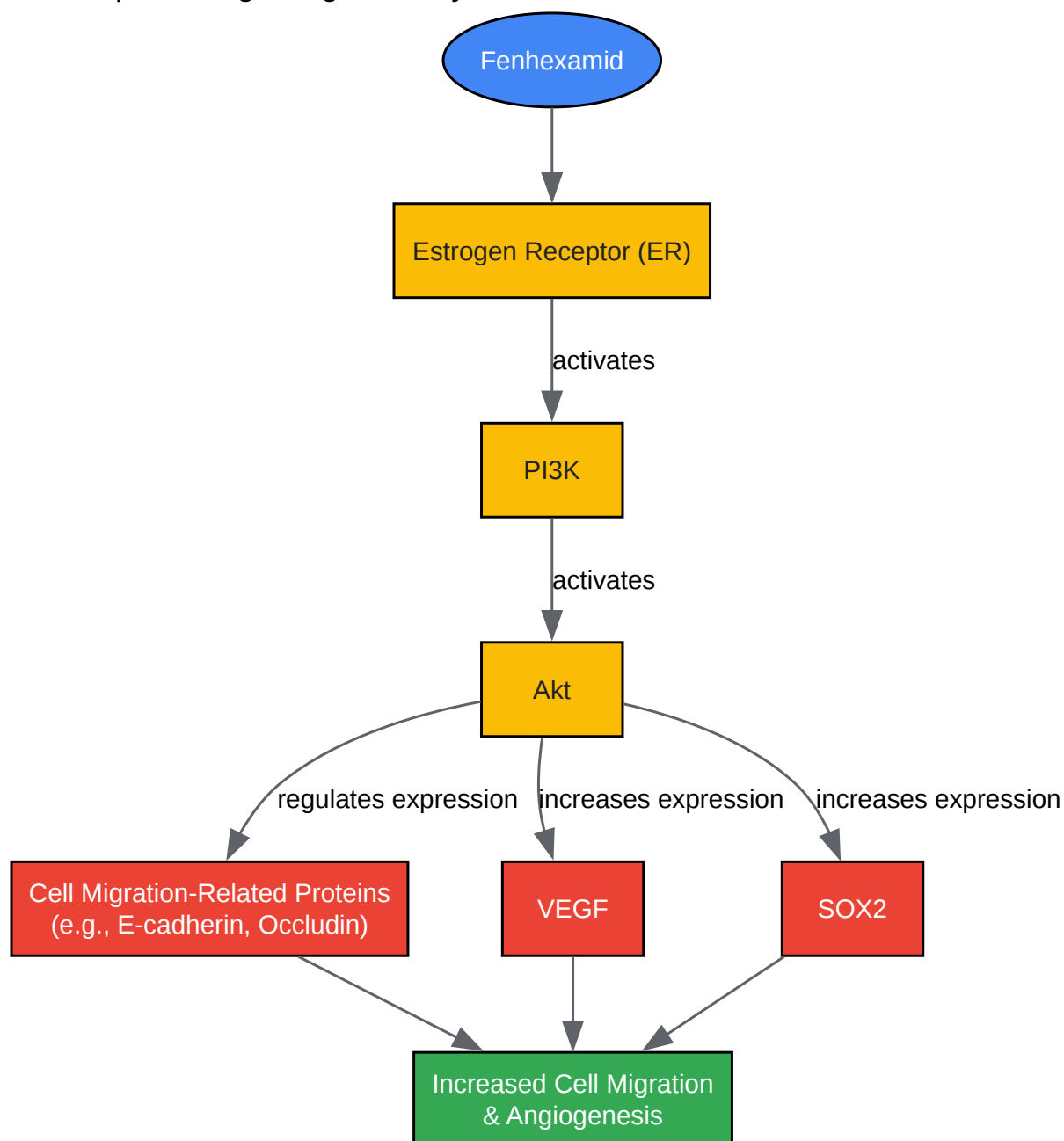
The following diagrams illustrate the metabolic pathway of Fenhexamid and a generalized workflow for comparative toxicity testing.

Metabolic Pathway of Fenhexamid





Proposed Signaling Pathway of Fenhexamid in Breast Cancer Cells



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